![molecular formula C5F9I B1140913 1-Iodononafluoro(3-methylbut-1-ene) CAS No. 105774-97-8](/img/structure/B1140913.png)
1-Iodononafluoro(3-methylbut-1-ene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of 1-Iodononafluoro(3-methylbut-1-ene)-related compounds involves dehydrohalogenation reactions and controlled thermal processes. For example, perfluoro-(3-methylbuta-1,2-diene) can be synthesized by dehydrohalogenation of 2H,2H-hexafluoro-1-iodo-3-trifluoromethylbutane, a process that involves the thermal reaction of heptafluoro-2-iodopropane with vinylidene fluoride. The use of potassium hydroxide or hot charcoal as reagents yields different isomers due to the catalysis of allylic rearrangement by the latter (Banks et al., 1969).
Molecular Structure Analysis
The molecular structure of 1-Iodononafluoro(3-methylbut-1-ene) and its derivatives is characterized by the presence of a highly electronegative fluorine atoms and an iodonium group. These elements contribute to a distinct square-planar geometry around the iodine atom, as observed in similar compounds. For instance, the crystal structures of various iodonium trifluoromethanesulfonates reveal distorted square-planar geometries around the iodine atoms, indicating strong interactions with counter-ions (Hinkle & McDonald, 2002).
Chemical Reactions and Properties
1-Iodononafluoro(3-methylbut-1-ene) and related compounds undergo a wide range of chemical reactions, reflecting their versatile chemical properties. They are highly reactive towards nucleophiles and can participate in addition reactions, rearrangements, and polymerization under certain conditions. For example, perfluoro-(3-methylbuta-1,2-diene) is attacked by nucleophiles, leading to various reaction products, and undergoes oligomerization and polymerization when heated under pressure (Banks et al., 1969).
Scientific Research Applications
Crystal Structure and Reactivity
Research has been conducted on compounds similar to "1-Iodononafluoro(3-methylbut-1-ene)", focusing on their crystal structures and chemical reactivity. For instance, studies on alkenyl(aryl)iodonium salts have detailed the structural characteristics and potential reactivity of such compounds, revealing insights into their distorted square-planar geometries and interactions with trifluoromethanesulfonate counter-ions (Hinkle & McDonald, 2002).
Synthesis and Properties of Flavone Derivatives
Research into the synthesis and properties of acetylenic flavone derivatives has shown how iodoflavone reacts with certain alkynes to produce compounds with notable antimicrobial and cytotoxic activities. This research highlights the utility of iodine-based reagents in synthesizing complex organic molecules with potential biological activities (Artali et al., 2003).
Oxidation Mechanisms
Another avenue of research focuses on oxidation mechanisms , such as the OH radical-induced oxidation of but-1-ene and its derivatives. These studies provide insights into the behavior of these compounds in atmospheric chemistry contexts, revealing the complexities of product distributions and reaction pathways (Benkelberg et al., 2000).
Fluorinated Compounds Synthesis
In the realm of fluorinated compounds synthesis , research detailing the preparation of novel compounds through reactions involving fluorinated segments showcases the versatility of these reactions in generating molecules with potential utility in various chemical industries (Amato & Calas, 2003).
Gas-Phase Elimination Kinetics
The gas-phase elimination kinetics of chloro-methylbut-ene compounds have been studied to understand the stability and reactivity of these molecules better. Such research contributes to our understanding of organic reaction mechanisms and the factors influencing reaction rates (Lezama et al., 2012).
Safety and Hazards
The safety data sheet advises to avoid dust formation and breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .
Mechanism of Action
Target of Action
This compound is primarily used for research purposes .
Mode of Action
It’s worth noting that compounds with similar structures, such as alkenes, typically undergo electrophilic addition reactions .
Biochemical Pathways
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, a type of cross-coupling reaction used to form carbon-carbon bonds .
properties
IUPAC Name |
(Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5F9I/c6-1(2(7)15)3(8,4(9,10)11)5(12,13)14/b2-1- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVLZYXPNBHIUMY-UPHRSURJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)I)(C(C(F)(F)F)(C(F)(F)F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C(\F)/I)(\C(C(F)(F)F)(C(F)(F)F)F)/F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5F9I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00896304 |
Source
|
Record name | (1Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.94 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1,2,3,4,4,4-hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |
CAS RN |
105774-97-8 |
Source
|
Record name | (1Z)-1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)but-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00896304 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.